3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol
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Overview
Description
3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of 3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindole followed by a nucleophilic substitution reaction with a suitable amine. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as sodium hydroxide or potassium carbonate .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, leading to modulation of their activity . The bromine atom may enhance the compound’s binding affinity to certain targets, thereby increasing its biological activity .
Comparison with Similar Compounds
3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol can be compared with other indole derivatives such as:
3-(1H-Indol-3-yl)propan-1-amine: This compound lacks the bromine atom and may exhibit different biological activities and binding affinities.
3-(1-Methylindol-2-yl)methylamine: This compound lacks the hydroxyl group and may have different solubility and reactivity properties.
3-(3-Bromo-1H-indol-2-yl)methylamine: This compound lacks the methyl group on the indole ring and may have different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
3-[(3-bromo-1-methylindol-2-yl)methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-11-6-3-2-5-10(11)13(14)12(16)9-15-7-4-8-17/h2-3,5-6,15,17H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASKFCSONUYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNCCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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